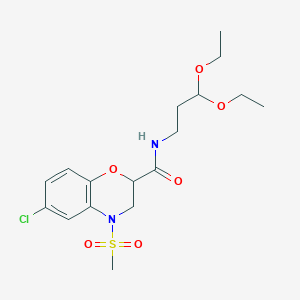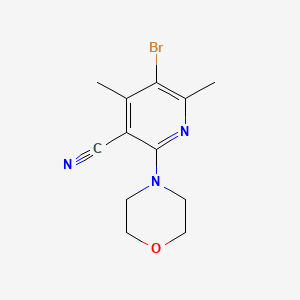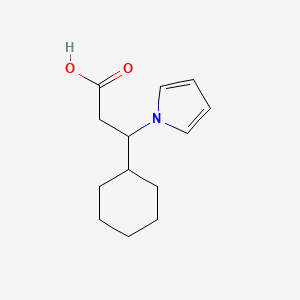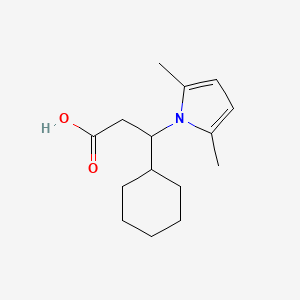
6-chloro-N-(3,3-diethoxypropyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
説明
6-chloro-N-(3,3-diethoxypropyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a useful research compound. Its molecular formula is C17H25ClN2O6S and its molecular weight is 420.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-N-(3,3-diethoxypropyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-N-(3,3-diethoxypropyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Receptor Binding Affinity and Antagonistic Activity
The compound has been explored for its binding affinity to serotonin-3 (5-HT3) receptors. Studies indicate that structural modifications, particularly in benzoxazine derivatives, can enhance this binding affinity and antagonistic activity. For instance, a study by Kuroita et al. (1996) found that certain derivatives of benzoxazine exhibited higher potency than previous compounds in antagonizing serotonin receptors, demonstrating the potential for therapeutic applications in conditions modulated by these receptors (Kuroita, Sakamori, & Kawakita, 1996).
Synthesis and Structural Modification
Research has also focused on the synthesis and structural modification of benzoxazine derivatives. For example, Iwanami et al. (1964) explored the hydrolysis of compounds similar in structure to 6-Chloro-N-(3,3-Diethoxypropyl)-4-(Methylsulfonyl)-3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxamide, providing insights into chemical reactions and structural transformations relevant to this compound (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).
Pharmacological Synthesis and Evaluation
In pharmacological contexts, the synthesis and evaluation of benzoxazine derivatives are crucial. Kawakita et al. (1992) synthesized and evaluated a series of benzoxazine-8-carboxamide derivatives for their antagonistic activity on serotonin receptors. These derivatives showed potential for medical applications, particularly in managing conditions related to serotonin receptors (Kawakita, Kuroita, Yasumoto, Sano, Inaba, Fukuda, & Tahara, 1992).
Antibacterial Activity
Explorations into the antibacterial properties of benzoxazine analogues have been conducted. Kadian et al. (2012) synthesized and evaluated the antibacterial activity of benzoxazine derivatives, showing the potential use of these compounds in combating bacterial infections (Kadian, Maste, & Bhat, 2012).
Environmentally Friendly Synthesis
Environmental considerations in the synthesis of benzoxazine derivatives have also been a topic of study. Albanese et al. (2003) presented an environmentally friendly synthesis method for 3,4-dihydro-2H-1,4-benzoxazines, highlighting the growing importance of sustainable practices in chemical synthesis (Albanese, Donghi, Landini, Lupi, & Penso, 2003).
特性
IUPAC Name |
6-chloro-N-(3,3-diethoxypropyl)-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O6S/c1-4-24-16(25-5-2)8-9-19-17(21)15-11-20(27(3,22)23)13-10-12(18)6-7-14(13)26-15/h6-7,10,15-16H,4-5,8-9,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDOEGYLSCLQTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCNC(=O)C1CN(C2=C(O1)C=CC(=C2)Cl)S(=O)(=O)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(3,3-diethoxypropyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate](/img/structure/B3038469.png)


![5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole](/img/structure/B3038472.png)


![4-[(6-chloro-3-pyridinyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B3038478.png)
![4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carbohydrazide](/img/structure/B3038480.png)

![3-Chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3038484.png)
![Thiazole, 2-chloro-5-[(methylthio)methyl]-](/img/structure/B3038485.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3038489.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3038492.png)